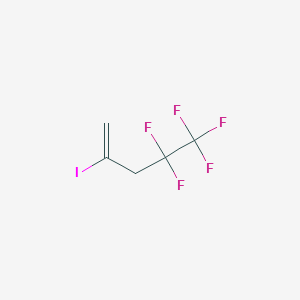
2-Iodo-4,4,5,5,5-pentafluoropentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its stability under various conditions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s acidity or basicity, its redox potential, and its reactivity with common reagents .Aplicaciones Científicas De Investigación
Selective Iodination Processes
Selective iodination is a key application in organic synthesis, enabling targeted modifications of molecules for further chemical transformations. The research by Dunn et al. (2018) describes a continuous flow iodination process, utilizing iodine under specific conditions to achieve selective iodination of organic compounds. This method emphasizes precision in achieving desired regioisomers, crucial for synthesizing complex molecules with specific functional groups (Dunn et al., 2018).
Formation of Oxygen-Containing Fluorinated Compounds
The electrophilic oxygenation of pentafluorophenyl iodo compounds, as investigated by Frohn and Bardin (2006), leads to the formation of organoiodine(V) compounds. These compounds showcase the versatility of iodine in synthesizing fluorinated materials with potential applications in materials science and pharmaceuticals (Frohn & Bardin, 2006).
Chemistry of Polyvalent Iodine
Polyvalent iodine chemistry has evolved significantly, highlighting its role in organic synthesis. Zhdankin and Stang (2008) review the progress in this field, particularly the oxidizing properties of polyvalent iodine compounds. Such compounds are useful for selective oxidative transformations, offering environmentally friendly alternatives to traditional reagents in synthesizing complex organic molecules (Zhdankin & Stang, 2008).
Structural Characterization and Reactivity
The structural characterization of fluorinated compounds, such as the work by González Espiet et al. (2020), provides insights into the intermolecular interactions facilitated by fluorine and iodine atoms. These studies are foundational for understanding the reactivity and potential applications of such compounds in developing new materials and catalysts (González Espiet et al., 2020).
Iodine Transfer Polymerization
Iodine transfer polymerization techniques, as explored by Boyer et al. (2008), demonstrate the utility of iodine in synthesizing fluorinated polymers. This method highlights the role of iodine in controlling polymerization processes, crucial for developing advanced materials with specific properties (Boyer et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,4,5,5,5-pentafluoro-2-iodopent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEGHKHOKNMXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663076 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-73-0 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


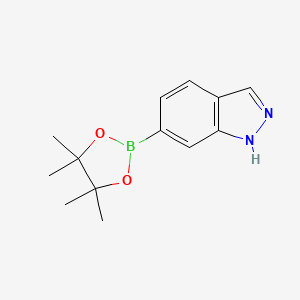
![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)
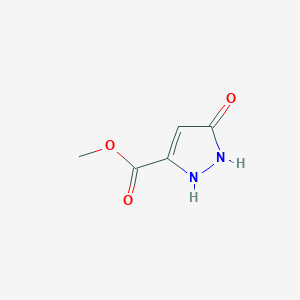
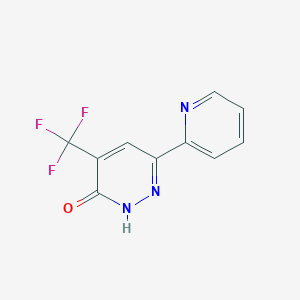

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)
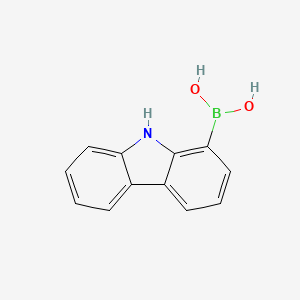
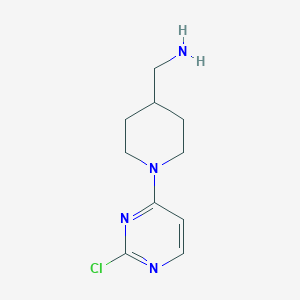
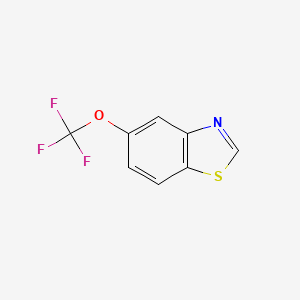

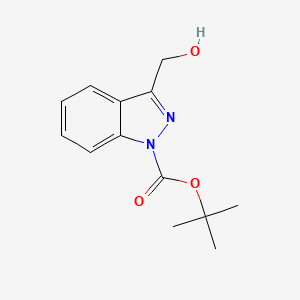
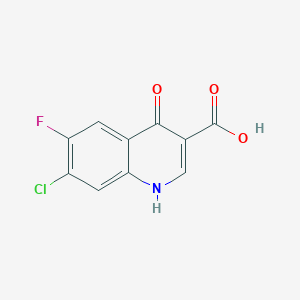
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)